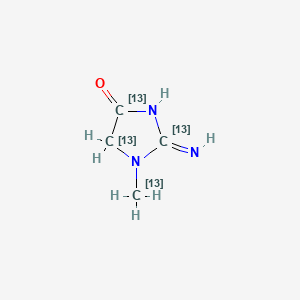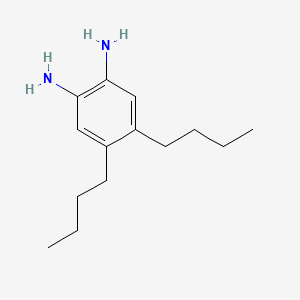
4,5-Dibutylbenzene-1,2-diamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,5-Dibutylbenzene-1,2-diamine is an organic compound with the molecular formula C₁₂H₂₄N₂ It is a derivative of benzene, featuring two butyl groups attached to the benzene ring and two amine groups at the 1 and 2 positions
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 4,5-Dibutylbenzene-1,2-diamine can be synthesized through several methods. One common approach involves the nitration of 4,5-dibutylbenzene to form 4,5-dibutylnitrobenzene, followed by reduction to yield the diamine. The reaction conditions typically include the use of strong acids and reducing agents.
Industrial Production Methods: In an industrial setting, the compound can be produced on a larger scale using similar synthetic routes. The process may involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity. Safety measures and environmental considerations are also crucial in industrial production.
Analyse Des Réactions Chimiques
Types of Reactions: 4,5-Dibutylbenzene-1,2-diamine can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄) can be used.
Reduction: Reducing agents like hydrogen gas (H₂) in the presence of a catalyst or tin chloride (SnCl₂) can be employed.
Substitution: Halogenation reactions can be performed using halogens like chlorine (Cl₂) or bromine (Br₂) in the presence of a catalyst.
Major Products Formed:
Oxidation: Formation of nitro compounds or carboxylic acids.
Reduction: Formation of amines or amides.
Substitution: Formation of halogenated derivatives.
Applications De Recherche Scientifique
4,5-Dibutylbenzene-1,2-diamine has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex organic compounds.
Biology: The compound may serve as a precursor for bioactive molecules or as a reagent in biochemical assays.
Industry: Use in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism by which 4,5-Dibutylbenzene-1,2-diamine exerts its effects depends on its specific application. For example, in drug discovery, it may interact with molecular targets such as enzymes or receptors, leading to biological responses. The pathways involved can vary widely based on the context of its use.
Comparaison Avec Des Composés Similaires
1,2-Diaminobenzene
1,3-Diaminobenzene
4,5-Dimethylbenzene-1,2-diamine
Does this cover everything you were looking for, or is there something specific you'd like to know more about?
Propriétés
Numéro CAS |
86723-73-1 |
|---|---|
Formule moléculaire |
C14H24N2 |
Poids moléculaire |
220.35 g/mol |
Nom IUPAC |
4,5-dibutylbenzene-1,2-diamine |
InChI |
InChI=1S/C14H24N2/c1-3-5-7-11-9-13(15)14(16)10-12(11)8-6-4-2/h9-10H,3-8,15-16H2,1-2H3 |
Clé InChI |
UMWRTEKMRAEOFS-UHFFFAOYSA-N |
SMILES canonique |
CCCCC1=CC(=C(C=C1CCCC)N)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


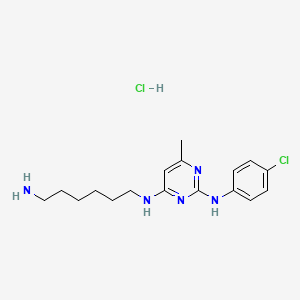
![N-(3-Hydroxytricyclo[3.3.1.13,7]dec-1-yl)glycyl-L-prolinamide](/img/structure/B15355105.png)


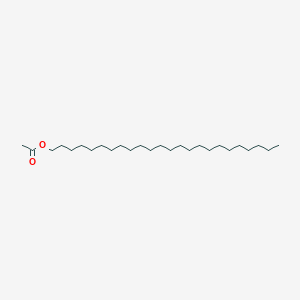
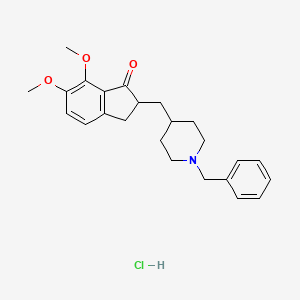
![(4-Cyclobutylpiperazin-1-yl)-[4-(hydroxymethyl)phenyl]methanone](/img/structure/B15355142.png)

![1-[4-[3-(4-Acetyl-2-methoxyphenoxy)propoxy]-3-ethoxyphenyl]ethanone](/img/structure/B15355159.png)


![tert-butyl N-[2-(5-tert-butyl-1,3,4-oxadiazol-2-yl)ethyl]carbamate](/img/structure/B15355170.png)
![tert-butyl 5-hydroxy-3',6'-dihydro-[2,4'-bipyridine]-1'(2'H)-carboxylate](/img/structure/B15355184.png)
